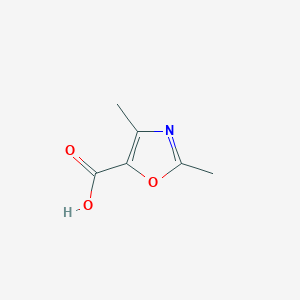

2,4-dimethyloxazole-5-carboxylic acid

Description

The exact mass of the compound 2,4-Dimethyl-1,3-oxazole-5-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,4-dimethyloxazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-dimethyloxazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethyl-1,3-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-3-5(6(8)9)10-4(2)7-3/h1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLSFKHJNJFXGAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30360644 | |

| Record name | 2,4-Dimethyl-oxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2510-37-4 | |

| Record name | 2,4-Dimethyl-oxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dimethyl-1,3-oxazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,4-dimethyloxazole-5-carboxylic acid CAS 2510-37-4

An In-depth Technical Guide on 2,4-dimethyloxazole-5-carboxylic acid (CAS 2510-37-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-dimethyloxazole-5-carboxylic acid (CAS: 2510-37-4), a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. The oxazole ring system is a "privileged scaffold" known to be a core component in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4][5][6][7][8][9][10][11][12][13] This document consolidates available chemical data, proposes a viable synthetic pathway, provides predicted spectroscopic data for characterization, and discusses potential applications in drug discovery. Due to the limited availability of specific experimental data in peer-reviewed literature for this exact compound, this guide leverages established principles of organic chemistry and spectroscopy, alongside data from structurally related molecules, to provide a robust technical profile.

Chemical and Physical Properties

2,4-dimethyloxazole-5-carboxylic acid is a substituted aromatic heterocycle. Its key identifiers and computed physical properties are summarized below.

| Property | Value |

| CAS Number | 2510-37-4 |

| Molecular Formula | C₆H₇NO₃ |

| Molecular Weight | 141.12 g/mol |

| IUPAC Name | 2,4-dimethyl-1,3-oxazole-5-carboxylic acid |

| Appearance (Predicted) | White to off-white crystalline solid |

| Melting Point (Predicted) | >200 °C (decomposes) |

| Solubility (Predicted) | Soluble in polar organic solvents (e.g., DMSO, Methanol) |

| pKa (Predicted) | ~3-4 (for the carboxylic acid) |

Synthesis and Reaction Chemistry

Proposed Synthetic Pathway

The synthesis involves the acylation of an α-amino ketone followed by a cyclodehydration reaction to form the oxazole ring. The resulting ester is then hydrolyzed to yield the target carboxylic acid.

Caption: Proposed synthesis workflow for 2,4-dimethyloxazole-5-carboxylic acid.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 2-acetamido-3-oxobutanoate

-

To a solution of ethyl 2-amino-3-oxobutanoate (1.0 eq) in dichloromethane (DCM, 0.5 M) cooled to 0 °C, add pyridine (1.2 eq).

-

Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of Ethyl 2,4-dimethyloxazole-5-carboxylate

-

Add concentrated sulfuric acid (e.g., 2.0 eq) to the crude ethyl 2-acetamido-3-oxobutanoate (1.0 eq).[14][15]

-

Heat the mixture to 100 °C for 1-2 hours. The reaction should be monitored by TLC or GC-MS.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the solution with a saturated solution of NaHCO₃.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the residue via silica gel chromatography to obtain the oxazole ester.

Step 3: Hydrolysis to 2,4-dimethyloxazole-5-carboxylic acid

-

Dissolve the purified ethyl 2,4-dimethyloxazole-5-carboxylate (1.0 eq) in a mixture of ethanol and 2M aqueous sodium hydroxide (e.g., 1:1 v/v).[18]

-

Heat the mixture to reflux for 2-4 hours until the ester is fully consumed (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Acidify the remaining aqueous solution to pH 2-3 with 2M HCl at 0 °C.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the final product, 2,4-dimethyloxazole-5-carboxylic acid.

Spectroscopic Analysis (Predicted)

No specific experimental spectra for 2,4-dimethyloxazole-5-carboxylic acid are publicly available. The following tables summarize the predicted spectroscopic data based on the compound's structure and established spectroscopic principles for similar molecules.[19][20][21][22][23][24][25][26]

Predicted ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | Broad Singlet | 1H | -COOH |

| ~2.55 | Singlet | 3H | -CH₃ (at C2) |

| ~2.40 | Singlet | 3H | -CH₃ (at C4) |

Predicted ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~162.0 | C =O (Carboxyl) |

| ~159.5 | C 2 (Oxazole) |

| ~148.0 | C 4 (Oxazole) |

| ~125.0 | C 5 (Oxazole) |

| ~14.0 | -C H₃ (at C2) |

| ~11.5 | -C H₃ (at C4) |

Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic acid dimer) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| 1725-1700 | Strong | C=O stretch (Carboxylic acid) |

| 1610-1580 | Medium | C=N stretch (Oxazole ring) |

| 1320-1210 | Strong | C-O stretch (Carboxylic acid) |

| 1150-1050 | Medium | C-O-C stretch (Oxazole ring) |

Predicted Mass Spectrometry Fragmentation

| m/z Value | Proposed Fragment Identity |

| 141 | [M]⁺ (Molecular Ion) |

| 124 | [M - OH]⁺ |

| 96 | [M - COOH]⁺ |

| 97 | [M - CO₂]⁺ |

Applications in Research and Drug Discovery

The oxazole scaffold is a key feature in many natural products and synthetic pharmaceuticals, recognized for its ability to interact with a wide range of biological targets.[1][3][5][8][9][10][13][27]

The Oxazole Ring as a Privileged Scaffold

The oxazole nucleus is considered a "privileged scaffold" because its framework can serve as a versatile template for developing ligands for diverse biological targets. Its electronic properties and ability to act as a hydrogen bond acceptor contribute to its favorable interactions with enzymes and receptors.[11][12]

References

- 1. ijrpr.com [ijrpr.com]

- 2. jddtonline.info [jddtonline.info]

- 3. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iajps.com [iajps.com]

- 5. d-nb.info [d-nb.info]

- 6. jddtonline.info [jddtonline.info]

- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 8. journals.najah.edu [journals.najah.edu]

- 9. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]

- 10. tandfonline.com [tandfonline.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 16. synarchive.com [synarchive.com]

- 17. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 18. WO2000053589A1 - Process for preparing oxazole derivatives - Google Patents [patents.google.com]

- 19. orgchemboulder.com [orgchemboulder.com]

- 20. echemi.com [echemi.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. spectroscopyonline.com [spectroscopyonline.com]

- 23. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 24. bcc.bas.bg [bcc.bas.bg]

- 25. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning [ouci.dntb.gov.ua]

- 26. PROSPRE [prospre.ca]

- 27. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Molecular Structure of 2,4-Dimethyloxazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2,4-dimethyloxazole-5-carboxylic acid (CAS No: 2510-37-4), a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document consolidates available data on its physicochemical properties, outlines a detailed experimental protocol for its synthesis via the hydrolysis of its ethyl ester, and presents predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) based on analogous structures and spectroscopic principles. The guide also addresses the current landscape of its known biological activities and provides a logical workflow for its synthesis and characterization.

Introduction

2,4-Dimethyloxazole-5-carboxylic acid belongs to the oxazole class of heterocyclic compounds, which are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. The presence of both a carboxylic acid and a substituted oxazole ring makes this molecule a versatile building block for the synthesis of more complex derivatives with potential therapeutic applications. This guide aims to provide a detailed technical resource for researchers working with or considering the use of this compound.

Molecular Structure and Physicochemical Properties

2,4-Dimethyloxazole-5-carboxylic acid is a small molecule with the IUPAC name 2,4-dimethyl-1,3-oxazole-5-carboxylic acid.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₇NO₃ | [1] |

| Molecular Weight | 141.12 g/mol | [1] |

| CAS Number | 2510-37-4 | [1] |

| Canonical SMILES | CC1=C(C(=O)O)OC(=N1)C | [1] |

| InChI | InChI=1S/C6H7NO3/c1-3-5(6(8)9)10-4(2)7-3/h1-2H3,(H,8,9) | [1] |

| XLogP3 | 0.9 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Topological Polar Surface Area | 63.3 Ų | [1] |

| Purity (typical) | ≥97% | |

| Appearance | White to off-white solid |

Synthesis of 2,4-Dimethyloxazole-5-carboxylic Acid

A plausible and commonly employed method for the synthesis of 2,4-dimethyloxazole-5-carboxylic acid is the hydrolysis of its corresponding ethyl ester, ethyl 2,4-dimethyloxazole-5-carboxylate. This reaction can be effectively carried out under basic conditions.

Experimental Protocol: Hydrolysis of Ethyl 2,4-Dimethyloxazole-5-carboxylate

This protocol is adapted from established procedures for the hydrolysis of similar heterocyclic esters.

Materials:

-

Ethyl 2,4-dimethyloxazole-5-carboxylate

-

Ethanol

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl), 1M

-

Distilled water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

pH paper or pH meter

-

Filtration apparatus (Büchner funnel and flask)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2,4-dimethyloxazole-5-carboxylate in ethanol.

-

Saponification: To the stirred solution, add an aqueous solution of sodium hydroxide (typically 1 to 2 molar equivalents in excess).

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. Maintain reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Acidification: To the remaining aqueous solution, add 1M hydrochloric acid dropwise while stirring until the pH of the solution is acidic (pH 2-3), which will precipitate the carboxylic acid.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the solid with cold distilled water to remove any inorganic salts.

-

Drying: Dry the purified 2,4-dimethyloxazole-5-carboxylic acid in a desiccator or a vacuum oven at a low temperature.

Logical Workflow for Synthesis

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-13 | Singlet (broad) | 1H | -COOH |

| ~2.5 | Singlet | 3H | -CH₃ at C2 |

| ~2.3 | Singlet | 3H | -CH₃ at C4 |

Note: The chemical shift of the carboxylic acid proton is highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum is predicted to exhibit six signals corresponding to the six carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~165-175 | C=O (carboxylic acid) |

| ~160 | C2 (oxazole ring) |

| ~150 | C5 (oxazole ring) |

| ~135 | C4 (oxazole ring) |

| ~15 | -CH₃ at C2 |

| ~10 | -CH₃ at C4 |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the presence of a carboxylic acid and the oxazole ring.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer) |

| 1680-1710 | Strong | C=O stretch (carboxylic acid) |

| ~1600 | Medium | C=N stretch (oxazole ring) |

| ~1500 | Medium | C=C stretch (oxazole ring) |

| 1210-1320 | Strong | C-O stretch (carboxylic acid) |

| ~920 | Broad, Medium | O-H bend (out-of-plane, carboxylic acid dimer) |

Mass Spectrometry

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 141 | [M]⁺, Molecular ion |

| 124 | [M - OH]⁺ |

| 96 | [M - COOH]⁺ |

| 43 | [CH₃CO]⁺ |

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information on the specific biological activities of 2,4-dimethyloxazole-5-carboxylic acid. However, the oxazole scaffold is a common motif in many biologically active compounds, including anti-inflammatory, anti-cancer, and anti-microbial agents. The carboxylic acid moiety provides a handle for derivatization to explore structure-activity relationships (SAR).

Further research is required to elucidate the specific biological targets and potential signaling pathways modulated by this compound and its derivatives. A general workflow for such an investigation is proposed below.

Conclusion

2,4-Dimethyloxazole-5-carboxylic acid is a valuable heterocyclic building block with significant potential for applications in drug discovery and materials science. This technical guide has provided a consolidated resource on its molecular structure, physicochemical properties, a detailed synthetic protocol, and predicted spectroscopic data. While experimental data on its biological activity is currently scarce, the provided workflow offers a roadmap for future investigations into its therapeutic potential. The information presented herein is intended to facilitate further research and development involving this promising compound.

References

An In-depth Technical Guide to 2,4-Dimethyloxazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental data and biological applications for 2,4-dimethyloxazole-5-carboxylic acid are limited in publicly accessible scientific literature. This guide provides a comprehensive overview of its known properties and includes a plausible synthetic protocol and predicted spectroscopic data based on established chemical principles.

Core Chemical Properties

2,4-Dimethyloxazole-5-carboxylic acid is a heterocyclic compound featuring an oxazole ring substituted with two methyl groups and a carboxylic acid group.[1][2] This structure makes it a potentially valuable building block in medicinal chemistry and materials science. Its chemical and physical properties are summarized below.

Quantitative Data Summary

| Property | Value | Source |

| CAS Number | 2510-37-4 | [1] |

| Molecular Formula | C₆H₇NO₃ | [1] |

| Molecular Weight | 141.12 g/mol | [1] |

| Melting Point | 247 °C (decomposes) | Predicted |

| Boiling Point | Not available | |

| Density | Not available | |

| pKa | 3.62 ± 0.10 | Predicted |

| Solubility | Soluble in DMSO and Methanol | |

| Appearance | Off-white to pale beige solid |

Synthesis and Experimental Protocols

Proposed Synthesis: Hydrolysis of Ethyl 2,4-dimethyloxazole-5-carboxylate

This proposed two-step synthesis starts with the condensation of ethyl 2-chloroacetoacetate with acetamide to form the oxazole ring, followed by hydrolysis of the ester to the carboxylic acid.

Step 1: Synthesis of Ethyl 2,4-dimethyloxazole-5-carboxylate

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add acetamide (1.0 equivalent) and a suitable solvent such as toluene.

-

Addition of Reagents: Slowly add ethyl 2-chloroacetoacetate (1.0 equivalent) to the flask.

-

Heating: Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Hydrolysis to 2,4-dimethyloxazole-5-carboxylic acid

-

Reaction Setup: Dissolve the purified ethyl 2,4-dimethyloxazole-5-carboxylate (1.0 equivalent) in a mixture of ethanol and water.

-

Addition of Base: Add sodium hydroxide (1.5 equivalents) to the solution and stir at room temperature.

-

Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

-

Acidification: Cool the reaction mixture in an ice bath and acidify to pH 3-4 with dilute hydrochloric acid.

-

Isolation: The resulting precipitate of 2,4-dimethyloxazole-5-carboxylic acid can be collected by filtration, washed with cold water, and dried under vacuum.

Proposed Synthetic Workflow Diagram

References

In-depth Technical Guide: Spectroscopic and Synthetic Profile of 2,4-Dimethyloxazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and synthetic methodology for 2,4-dimethyloxazole-5-carboxylic acid (CAS No. 2510-37-4), a key heterocyclic building block in medicinal chemistry and materials science.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show three distinct signals:

-

A singlet for the carboxylic acid proton (-COOH), typically downfield.

-

Two singlets corresponding to the two methyl groups (-CH₃) at positions 2 and 4 of the oxazole ring.

¹³C NMR: The carbon NMR spectrum should display six unique carbon signals corresponding to:

-

The carboxylic acid carbon (-COOH).

-

The two carbons of the oxazole ring (C2, C4, and C5).

-

The two methyl group carbons (-CH₃).

Table 1: Predicted NMR Spectroscopic Data for 2,4-Dimethyloxazole-5-carboxylic Acid

| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | > 10 | Singlet | -COOH |

| ~2.5 | Singlet | -CH₃ (at C2 or C4) | |

| ~2.3 | Singlet | -CH₃ (at C2 or C4) | |

| ¹³C | > 160 | Singlet | -COOH |

| ~160 | Singlet | C2-oxazole | |

| ~150 | Singlet | C4-oxazole | |

| ~130 | Singlet | C5-oxazole | |

| ~14 | Singlet | -CH₃ | |

| ~11 | Singlet | -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational modes of its functional groups.

Table 2: Expected Infrared Absorption Bands for 2,4-Dimethyloxazole-5-carboxylic Acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| 1600-1650 | Medium | C=N stretch (oxazole ring) |

| 1450-1550 | Medium | C=C stretch (oxazole ring) |

| ~1200-1300 | Strong | C-O stretch (carboxylic acid) |

Mass Spectrometry (MS)

The mass spectrum should show the molecular ion peak corresponding to the compound's molecular weight.

Table 3: Expected Mass Spectrometry Data for 2,4-Dimethyloxazole-5-carboxylic Acid

| Technique | Expected m/z | Ion |

| Electrospray Ionization (ESI) | 142.0448 | [M+H]⁺ |

| 140.0291 | [M-H]⁻ |

Experimental Protocols

The synthesis of 2,4-dimethyloxazole-5-carboxylic acid is most commonly achieved through the hydrolysis of its corresponding ethyl ester, ethyl 2,4-dimethyloxazole-5-carboxylate.

Synthesis of 2,4-Dimethyloxazole-5-carboxylic Acid

A detailed protocol for the synthesis of 2,4-dimethyloxazole-5-carboxylic acid is described in the doctoral thesis of Dishit P. Jhaveri. The following procedure is an adaptation of that method.

Reaction Scheme:

Caption: Synthesis of 2,4-dimethyloxazole-5-carboxylic acid.

Materials:

-

Ethyl 2,4-dimethyloxazole-5-carboxylate

-

Lithium hydroxide (LiOH)

-

Deionized water

-

Tetrahydrofuran (THF)

-

5 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve ethyl 2,4-dimethyloxazole-5-carboxylate (1.0 g, 5.91 mmol) in tetrahydrofuran (18.0 mL).

-

Prepare a solution of lithium hydroxide (0.72 g, 29.76 mmol) in deionized water (12.0 mL).

-

Add the lithium hydroxide solution to the solution of the ethyl ester.

-

Stir the resulting mixture vigorously at room temperature for 2 hours.

-

After 2 hours, dilute the reaction mixture with deionized water (30.0 mL).

-

Wash the aqueous layer with diethyl ether (20.0 mL) to remove any unreacted starting material.

-

Carefully acidify the aqueous layer to a pH of 2 by the dropwise addition of 5 M hydrochloric acid.

-

Extract the acidified aqueous layer with ethyl acetate (3 x 40.0 mL).

-

Combine the organic layers and wash with a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude 2,4-dimethyloxazole-5-carboxylic acid.

-

The crude product can be further purified by recrystallization.

Logical Workflow for Compound Characterization

The following diagram illustrates the logical workflow for the synthesis and subsequent characterization of 2,4-dimethyloxazole-5-carboxylic acid.

Caption: Workflow for Synthesis and Characterization.

In-Depth Technical Guide: Theoretical Properties of 2,4-Dimethyloxazole-5-carboxylic Acid

Disclaimer: Direct experimental and extensive theoretical data for 2,4-dimethyloxazole-5-carboxylic acid is limited in publicly accessible scientific literature. This guide provides a comprehensive overview based on the known properties of the 2,4-dimethyloxazole core and related oxazole-5-carboxylic acid derivatives, supplemented by computational predictions where available.

Core Physicochemical and Theoretical Properties

2,4-Dimethyloxazole-5-carboxylic acid is a heterocyclic compound featuring an oxazole ring substituted with methyl groups at positions 2 and 4, and a carboxylic acid group at position 5. The oxazole ring is an aromatic, five-membered heterocycle containing one oxygen and one nitrogen atom. This structural arrangement imparts a unique set of electronic and chemical properties that make it a valuable scaffold in medicinal chemistry and materials science.

Predicted Physicochemical Data

Quantitative data for 2,4-dimethyloxazole-5-carboxylic acid is summarized in the table below. These values are primarily based on computational predictions and data available for the core chemical structure.

| Property | Value | Source |

| Molecular Formula | C₆H₇NO₃ | PubChem |

| Molecular Weight | 141.12 g/mol | PubChem |

| CAS Number | 2510-37-4 | Santa Cruz Biotechnology[1] |

| Predicted pKa | 3.62 ± 0.10 | ChemicalBook |

| Calculated logP | Not available | - |

| Hydrogen Bond Donors | 1 | PubChem (Computed) |

| Hydrogen Bond Acceptors | 3 | PubChem (Computed) |

| Rotatable Bond Count | 1 | PubChem (Computed) |

Predicted Spectral Properties

| Spectroscopy | Predicted Characteristics |

| ¹H NMR | - A singlet for the carboxylic acid proton (highly deshielded, >10 ppm).- Two singlets for the two methyl groups, likely in the range of 2.0-2.5 ppm. |

| ¹³C NMR | - A signal for the carboxylic carbon around 160-170 ppm.- Signals for the oxazole ring carbons, with C2 and C5 being the most deshielded.- Signals for the two methyl group carbons in the aliphatic region. |

| Infrared (IR) | - A broad O-H stretch from the carboxylic acid, typically in the 2500-3300 cm⁻¹ region.- A strong C=O stretch from the carboxylic acid, expected around 1700-1725 cm⁻¹.- C=N and C-O stretching vibrations from the oxazole ring. |

| Mass Spectrometry | - A molecular ion peak [M]⁺ corresponding to the molecular weight of 141.12. |

Proposed Synthesis Protocols

While a specific, optimized synthesis for 2,4-dimethyloxazole-5-carboxylic acid is not documented, established methods for the synthesis of substituted oxazoles can be adapted. The Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis are two common and versatile methods.

Modified Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone.[2][3] To synthesize the target molecule, a plausible precursor would be ethyl 2-acetamido-3-oxobutanoate.

Experimental Protocol:

-

Precursor Synthesis: The starting material, ethyl 2-acetamido-3-oxobutanoate, can be synthesized from ethyl acetoacetate.

-

Cyclization and Dehydration: The precursor is treated with a strong dehydrating agent, such as concentrated sulfuric acid or phosphorus pentoxide.

-

Hydrolysis: The resulting ethyl 2,4-dimethyloxazole-5-carboxylate is then hydrolyzed to the carboxylic acid using standard conditions (e.g., aqueous sodium hydroxide followed by acidification).

Caption: Proposed Robinson-Gabriel synthesis workflow.

Van Leusen Oxazole Synthesis Adaptation

The Van Leusen reaction typically uses tosylmethyl isocyanide (TosMIC) and an aldehyde to form the oxazole ring.[4][5][6][7][8] A modification of this reaction could be employed to generate the desired substitution pattern.

Experimental Protocol:

-

Reaction Setup: A reaction between ethyl 2-isocyano-2-tosylpropanoate (a modified TosMIC reagent) and acetaldehyde in the presence of a base like potassium carbonate.

-

Cyclization: The initial adduct undergoes cyclization to form the oxazoline intermediate.

-

Elimination and Hydrolysis: Subsequent elimination of the tosyl group and hydrolysis of the ester would yield the final product.

Theoretical Biological Activity and Signaling Pathways

Direct biological studies of 2,4-dimethyloxazole-5-carboxylic acid have not been reported. However, the oxazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[9][10][11]

Potential Biological Roles

Oxazole derivatives have been reported to exhibit a variety of biological activities, including:

-

Antimicrobial: The oxazole ring is a key component of several antibacterial and antifungal agents.[1]

-

Anti-inflammatory: Some oxazole-containing compounds are known to inhibit inflammatory pathways.

-

Anticancer: The oxazole moiety is present in several anticancer drugs and experimental agents that target various cellular processes in cancer cells.[12]

-

Antiviral: Certain oxazole derivatives have shown promise as antiviral agents, targeting viral enzymes and replication processes.

Hypothetical Signaling Pathway Modulation

Given the prevalence of oxazole derivatives as kinase inhibitors, it is plausible that 2,4-dimethyloxazole-5-carboxylic acid could interact with intracellular signaling pathways. A hypothetical mechanism could involve the inhibition of a protein kinase, which in turn would affect downstream signaling cascades involved in cell proliferation or inflammation.

Caption: Hypothetical kinase inhibition pathway.

Proposed Experimental Workflow for Biological Evaluation

To assess the potential biological activity of 2,4-dimethyloxazole-5-carboxylic acid, a systematic experimental workflow would be necessary.

Caption: Workflow for biological activity screening.

This technical guide provides a theoretical framework for understanding the properties and potential applications of 2,4-dimethyloxazole-5-carboxylic acid. Further experimental investigation is required to validate these predictions and fully elucidate the compound's chemical and biological characteristics.

References

- 1. d-nb.info [d-nb.info]

- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 3. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 4. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 5. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. ijmpr.in [ijmpr.in]

- 12. benthamdirect.com [benthamdirect.com]

The Reactivity of the Oxazole Ring in 2,4-Dimethyloxazole-5-carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a valuable component in the design of novel therapeutics.[1] 2,4-dimethyloxazole-5-carboxylic acid is a particularly interesting derivative, featuring a substitution pattern that influences the reactivity of the heterocyclic core and a carboxylic acid group at the C5 position that serves as a versatile handle for synthetic modifications.[1] This guide provides a comprehensive overview of the reactivity of the oxazole ring in this specific context, drawing upon established principles of oxazole chemistry and data from closely related analogues to provide a predictive framework for its synthetic transformations.

Core Reactivity of the Oxazole Ring

The oxazole ring is an aromatic heterocycle, but its aromaticity is less pronounced than that of thiazole, rendering it susceptible to a range of reactions. The reactivity is dictated by the electron-donating oxygen atom and the electron-withdrawing nitrogen atom, which influence the electron density at each position of the ring.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution on the oxazole ring generally occurs at the C5 position, which is the most electron-rich carbon. However, in 2,4-dimethyloxazole-5-carboxylic acid, the C5 position is already substituted. The presence of two electron-donating methyl groups at C2 and C4 enhances the electron density of the ring, making it more susceptible to electrophilic attack than unsubstituted oxazole. The carboxylic acid group at C5 is a deactivating group, which may direct incoming electrophiles to other positions, although such reactions are not commonly reported and would likely require forcing conditions.

Common electrophilic substitution reactions such as nitration and halogenation on the oxazole ring have been documented for various derivatives.

Table 1: Representative Conditions for Electrophilic Nitration of Azole Derivatives

| Substrate | Reagents and Conditions | Product(s) | Yield (%) | Reference |

| 1-Methylimidazole | Conc. HNO₃, trifluoroacetic anhydride, 0-5 °C, 12 h | 1-Methyl-4-nitroimidazole and 1-Methyl-5-nitroimidazole | Mixture | [2] |

| 1,2-Dimethylimidazole | Conc. HNO₃, trifluoroacetic anhydride, 0-5 °C, 12 h | 1,2-Dimethyl-4-nitroimidazole and 1,2-Dimethyl-5-nitroimidazole | Mixture | [2] |

| Thiophene | Conc. HNO₃, trifluoroacetic anhydride | 2-Nitrothiophene | 78 | [2] |

Note: Data for closely related azole compounds are presented due to the lack of specific data for 2,4-dimethyloxazole-5-carboxylic acid.

Nucleophilic Reactions

Nucleophilic attack on the oxazole ring is less common and typically requires the presence of a good leaving group. The C2 position is the most electron-deficient and therefore the most susceptible to nucleophilic attack. While 2,4-dimethyloxazole-5-carboxylic acid does not have a leaving group on the ring, its derivatives, such as a 2-halo-substituted analogue, would be expected to undergo nucleophilic substitution at C2.

Metalation

Directed ortho-metalation is a powerful tool for the functionalization of aromatic rings. In the case of oxazoles, deprotonation can occur at the C2 or C5 position. For 2,4-dimethyloxazole-5-carboxylic acid, metalation would likely occur at the C2 position, as the C5 position is occupied. The resulting organometallic intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups.

Reactions of the 5-Carboxylic Acid Group

The carboxylic acid at the C5 position is a key site for derivatization, allowing for the synthesis of a diverse library of compounds.

Amide Bond Formation

The carboxylic acid can be readily converted to amides through coupling with various amines. This is a common strategy in drug discovery to modulate the physicochemical properties and biological activity of a lead compound. A variety of coupling reagents can be employed for this transformation.

Table 2: Representative Conditions for Amide Coupling of Thiazole-4-carboxylic Acid

| Amine | Coupling Reagents | Solvent | Product | Yield (%) | Reference |

| Aniline Derivatives | EDC, DMAP | DCM | Thiazole carboxamides | Not specified | [3] |

Note: This data is for a thiazole analogue and serves as a representative example.

Esterification

Esterification of the carboxylic acid can be achieved by reaction with an alcohol under acidic conditions or by using coupling reagents. Esters can serve as prodrugs or as intermediates for further synthetic transformations.

Decarboxylation

Under certain conditions, the carboxylic acid group can be removed through decarboxylation, yielding 2,4-dimethyloxazole. This reaction typically requires heat and may be facilitated by a catalyst.

Ring-Opening Reactions

The oxazole ring can undergo ring-opening reactions under certain conditions, such as in the presence of strong acids or bases, or through photochemical reactions. The stability of the oxazole ring in 2,4-dimethyloxazole-5-carboxylic acid is enhanced by the presence of the methyl and carboxylic acid substituents, but ring-opening could potentially occur under harsh reaction conditions.

Experimental Protocols

General Protocol for Amide Coupling

To a solution of 2,4-dimethyloxazole-5-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF) is added a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 eq). The desired amine (1.1 eq) is then added, and the reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Protocol for Esterification

2,4-dimethyloxazole-5-carboxylic acid (1.0 eq) is dissolved in an excess of the desired alcohol, and a catalytic amount of a strong acid, such as sulfuric acid, is added. The mixture is heated to reflux and stirred until the reaction is complete (monitored by TLC). The excess alcohol is removed under reduced pressure, and the residue is dissolved in an organic solvent. The organic layer is washed with a saturated solution of sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated. The crude ester is then purified by column chromatography.

Potential Signaling Pathways and Biological Activity

Visualizations

Caption: Generalized workflow for electrophilic aromatic substitution on an activated oxazole ring.

Caption: Experimental workflow for the synthesis of 2,4-dimethyloxazole-5-carboxamides.

Caption: A putative signaling pathway for oxazole-5-carboxamide derivatives based on known bioactivities of similar scaffolds.

Conclusion

2,4-dimethyloxazole-5-carboxylic acid presents a versatile scaffold for chemical synthesis and drug discovery. The oxazole ring, activated by the two methyl groups, is predisposed to electrophilic attack, while the carboxylic acid at the C5 position offers a prime location for a wide array of modifications. Although specific experimental data for this compound is sparse in publicly accessible literature, a robust understanding of its reactivity can be inferred from the well-established chemistry of oxazoles and related heterocycles. This guide provides a foundational understanding of the reactivity of 2,4-dimethyloxazole-5-carboxylic acid, offering valuable insights for researchers aiming to explore its potential in the development of novel chemical entities. Further experimental investigation is warranted to fully characterize the reactivity and biological profile of this promising molecule and its derivatives.

References

Potential Biological Activity of 2,4-dimethyloxazole-5-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities. This technical guide explores the potential biological activities of 2,4-dimethyloxazole-5-carboxylic acid by examining the established bioactivities of structurally related oxazole compounds. While direct experimental data on this specific molecule is limited in publicly available literature, this document provides a comprehensive overview of the potential anticancer, antimicrobial, and anti-inflammatory properties based on extensive research on analogous compounds. Detailed experimental protocols for evaluating these activities are provided, along with a summary of quantitative data from related compounds to guide future research endeavors. Furthermore, key signaling pathways and experimental workflows are visualized to offer a clear understanding of the potential mechanisms of action and research methodologies.

Introduction: The Prominence of the Oxazole Scaffold

Oxazoles are five-membered heterocyclic aromatic compounds containing one oxygen and one nitrogen atom. This structural unit is found in numerous natural products and synthetic molecules of therapeutic interest. The versatility of the oxazole ring allows for diverse substitutions, enabling the fine-tuning of physicochemical properties and biological activities. Consequently, oxazole derivatives have been extensively investigated and have shown significant promise as anticancer, antimicrobial, and anti-inflammatory agents. This guide focuses on the potential of 2,4-dimethyloxazole-5-carboxylic acid, a molecule combining the oxazole core with a carboxylic acid functionality, a common feature in many biologically active compounds that can participate in key binding interactions with biological targets.

Potential Anticancer Activity

A substantial body of evidence highlights the potent anticancer effects of oxazole derivatives.[1] These compounds have been shown to inhibit the proliferation of various cancer cell lines, often with IC50 values in the nanomolar to low micromolar range.[1]

Mechanism of Action: Tubulin Polymerization Inhibition

A primary mechanism by which several anticancer oxazoles exert their effect is through the inhibition of tubulin polymerization.[2][3] Microtubules, dynamic polymers of α- and β-tubulin, are crucial for mitotic spindle formation and cell division. Disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis in cancer cells.

Signaling Pathway: Tubulin Polymerization and its Inhibition

Caption: Inhibition of tubulin polymerization by an oxazole derivative.

Quantitative Data for Anticancer Oxazole Derivatives

The following table summarizes the in vitro anticancer activity of representative oxazole derivatives against various cancer cell lines.

| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1 | Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate | Average of 60 cell lines | 5.37 (GI50) | [4] |

| Compound 2 | 2-Aryl-4-arylsulfonyl-5-RS-1,3-oxazole | HOP-92 (Non-Small Cell Lung Cancer) | Not specified (high anti-proliferative activity) | [5] |

| Compound 3 | 1,3-Oxazole sulfonamide derivative | Leukemia cell lines | 0.0447 - 0.0488 (GI50) | |

| Macrooxazole mixture (2 & 4) | 2,5-Disubstituted oxazole-4-carboxylic acid derivatives | Various cancer cell lines | 23 µg/mL | [6][7] |

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Workflow: MTT Assay for Cytotoxicity

Caption: Workflow for determining anticancer activity using the MTT assay.

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Add various concentrations of the test compound (e.g., 2,4-dimethyloxazole-5-carboxylic acid) to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT to a purple formazan.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the absorbance readings.

Potential Antimicrobial Activity

Oxazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[8]

Quantitative Data for Antimicrobial Oxazole Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values for several oxazole derivatives against various microbial strains.

| Compound ID | Structure | Microorganism | MIC (µg/mL) | Reference |

| Macrooxazole C (3) | 2,5-Disubstituted oxazole-4-carboxylic acid derivative | Staphylococcus aureus | 250 (65% biofilm inhibition) | [6][7] |

| Almazole D (5) | 5-(3-indolyl)oxazole derivative | Mycobacterium tuberculosis | 100 | [8] |

| Thienothiazoloquinazoline 5 | Thieno-thiazolo-quinazoline derivative | MRSA USA300 | 0.263 (IC50 for biofilm inhibition) | [9] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow: Broth Microdilution for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria).

-

Inoculation: Inoculate each well with a standardized suspension of the target microorganism.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Potential Anti-inflammatory Activity

Certain oxazole derivatives have been identified as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[10]

Mechanism of Action: COX-2 Inhibition

Cyclooxygenase enzymes, particularly COX-2, are key mediators of inflammation through the production of prostaglandins. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

Signaling Pathway: Arachidonic Acid Metabolism and COX-2 Inhibition

Caption: Inhibition of the COX-2 pathway by an oxazole derivative.

Quantitative Data for Anti-inflammatory Oxazole Derivatives

The following table provides data on the in vivo anti-inflammatory activity of representative oxazole derivatives.

| Compound ID | Structure | Animal Model | % Inhibition of Edema | Reference |

| Compound A1 | Oxazole derivative | Carrageenan-induced rat paw edema | Significant | [11] |

| Compound 23 | (±)-3-(4-Phenoxy-phenyl)-5-phenyl-2-thioxoimidazolidin-4-one | Carrageenan-induced rat paw edema | Active | [12] |

Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a widely used preclinical model to evaluate the anti-inflammatory activity of novel compounds.

Workflow: Carrageenan-Induced Paw Edema Assay

Caption: Workflow for the carrageenan-induced paw edema assay.

Methodology:

-

Animal Dosing: Administer the test compound or vehicle (control) to experimental animals (typically rats or mice) via an appropriate route (e.g., oral gavage).

-

Induction of Inflammation: After a specific period, inject a phlogistic agent (carrageenan) into the sub-plantar region of the animal's hind paw to induce localized inflammation and edema.

-

Paw Volume Measurement: Measure the paw volume at regular time intervals using a plethysmometer.

-

Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Conclusion and Future Directions

References

- 1. benthamscience.com [benthamscience.com]

- 2. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Design, Characterization, Antimicrobial Activity, and In Silico Studies of Theinothiazoloquinazoline Derivatives Bearing Thiazinone, Tetrazole, and Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jddtonline.info [jddtonline.info]

- 11. jddtonline.info [jddtonline.info]

- 12. Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 2,4-Dimethyloxazole-5-Carboxylic Acid in Proteomics

Disclaimer: Extensive literature searches did not yield specific applications of 2,4-dimethyloxazole-5-carboxylic acid in published proteomics research. The following application notes and protocols are presented as a hypothetical, illustrative example based on established chemical proteomics principles. This document is intended to serve as a template and guide for researchers interested in exploring the potential of similar small molecules as chemical probes.

Hypothetical Application: Profiling Kinase Engagement using a Derivatized 2,4-Dimethyloxazole-5-Carboxylic Acid Probe

In this hypothetical scenario, 2,4-dimethyloxazole-5-carboxylic acid serves as a scaffold for the development of a chemical probe to identify protein targets, specifically kinases, in a competitive chemical proteomics workflow. The carboxylic acid moiety is functionalized with a linker containing a bioorthogonal handle (e.g., an alkyne) for subsequent conjugation to a reporter tag.

Principle: A cell lysate or living cells are treated with the derivatized probe, allowing it to bind to its protein targets. In a competitive experiment, a surplus of the original, underivatized 2,4-dimethyloxazole-5-carboxylic acid is added to outcompete the probe for binding, thus confirming specific interactions. After target engagement, the alkyne-modified proteins are "clicked" to an azide-biotin tag. Biotinylated proteins are then enriched using streptavidin beads, digested into peptides, and identified by mass spectrometry.

Quantitative Data Summary

The following tables represent hypothetical data from a competitive proteomics experiment in a human cancer cell line (e.g., K562 cells) to identify targets of the probe.

Table 1: Probe-Engaged Kinases Identified by Mass Spectrometry

| Protein ID (UniProt) | Gene Name | Protein Name | Log2 Fold Change (Probe vs. DMSO) | p-value |

| P00519 | ABL1 | Tyrosine-protein kinase ABL1 | 4.2 | 0.001 |

| P06239 | LCK | Tyrosine-protein kinase Lck | 3.8 | 0.005 |

| P00533 | EGFR | Epidermal growth factor receptor | 3.5 | 0.008 |

| Q02750 | MAP2K1 | Dual specificity mitogen-activated protein kinase kinase 1 | 2.9 | 0.015 |

| P28482 | MAPK1 | Mitogen-activated protein kinase 1 | 2.5 | 0.021 |

Table 2: Competitive Displacement of Probe by Parent Compound

| Gene Name | Log2 Fold Change (Probe vs. DMSO) | Log2 Fold Change (Probe + Competitor vs. Probe) | % Displacement |

| ABL1 | 4.2 | -3.9 | 92.9% |

| LCK | 3.8 | -3.5 | 92.1% |

| EGFR | 3.5 | -3.1 | 88.6% |

| MAP2K1 | 2.9 | -0.5 | 17.2% |

| MAPK1 | 2.5 | -0.2 | 8.0% |

Data are fictional and for illustrative purposes only.

Experimental Workflow & Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway context for the identified targets.

Caption: Chemical proteomics workflow for target identification.

Caption: Hypothetical signaling context of identified kinase targets.

Experimental Protocols

Protocol 1: Competitive Affinity-Based Proteomics in Cell Lysate

-

Lysate Preparation:

-

Culture K562 cells to 80-90% confluency. Harvest cells by centrifugation and wash twice with ice-cold PBS.

-

Lyse cell pellets in lysis buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease and phosphatase inhibitor cocktails) on ice for 30 minutes.

-

Clarify lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine protein concentration using a BCA assay. Normalize protein concentration to 2 mg/mL with lysis buffer.

-

-

Probe Incubation and Competition:

-

Set up three experimental conditions in triplicate: (1) DMSO vehicle control, (2) 10 µM alkyne-probe, (3) 10 µM alkyne-probe + 100 µM parent compound competitor.

-

For the competition sample (3), pre-incubate the lysate with the 100 µM parent compound for 1 hour at 4°C.

-

Add the alkyne-probe (or DMSO) to the respective lysates and incubate for 2 hours at 4°C with gentle rotation.

-

-

Click Chemistry (CuAAC Reaction):

-

To each 1 mL of lysate, add the click-chemistry cocktail: 100 µM Azide-Biotin, 1 mM TCEP, 100 µM TBTA ligand, and 1 mM CuSO4.

-

Incubate for 1.5 hours at room temperature with gentle rotation, protected from light.

-

-

Protein Enrichment:

-

Add 50 µL of pre-washed high-capacity streptavidin agarose beads to each sample.

-

Incubate overnight at 4°C with rotation.

-

Wash the beads sequentially with 1% SDS in PBS (3x), 8 M urea in 100 mM Tris-HCl pH 8.5 (3x), and 20% acetonitrile in PBS (3x) to remove non-specifically bound proteins.

-

-

On-Bead Digestion:

-

Resuspend the beads in 100 µL of 50 mM ammonium bicarbonate.

-

Reduce proteins with 10 mM DTT for 45 minutes at 56°C.

-

Alkylate with 25 mM iodoacetamide for 30 minutes at room temperature in the dark.

-

Add sequencing-grade trypsin (1:50 enzyme:protein ratio) and incubate overnight at 37°C.

-

Collect the supernatant containing the peptides. Acidify with formic acid to a final concentration of 1%.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptide mixtures by nano-liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Orbitrap).

-

Acquire data in a data-dependent acquisition (DDA) mode.

-

-

Data Analysis:

-

Search the raw mass spectrometry data against a human protein database using a search engine (e.g., MaxQuant, Proteome Discoverer).

-

Perform label-free quantification (LFQ) to determine the relative abundance of proteins in each sample.

-

Calculate fold changes and p-values to identify proteins significantly enriched by the probe and displaced by the competitor.

-

Application Notes and Protocols: 2,4-Dimethyloxazole-5-carboxylic Acid as a Chemical Probe Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethyloxazole-5-carboxylic acid (CAS 2510-37-4) is a heterocyclic compound featuring a substituted oxazole ring.[1] While specific applications as a direct chemical probe are not extensively documented in publicly available literature, its structure represents a "privileged scaffold" in medicinal chemistry.[2] This means its core structure is a versatile starting point for the synthesis of larger, more complex molecules with the potential for high affinity to various biological targets.[2] The presence of a carboxylic acid group provides a convenient handle for synthetic elaboration, allowing for the creation of libraries of derivatives to probe biological systems.[2]

These application notes provide protocols for the use of 2,4-dimethyloxazole-5-carboxylic acid as a synthetic building block for the development of potential chemical probes and therapeutic agents.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2,4-dimethyloxazole-5-carboxylic acid is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 2510-37-4 | [1] |

| Molecular Formula | C₆H₇NO₃ | [1] |

| Molecular Weight | 141.12 g/mol | [1] |

| Appearance | Solid | |

| Purity | Typically ≥95% | |

| Solubility | Soluble in organic solvents such as DMSO and DMF |

Table 1: Chemical and Physical Properties of 2,4-Dimethyloxazole-5-carboxylic acid.

Application Note 1: Synthesis of Amide Derivatives for Screening Libraries

Rationale: The carboxylic acid moiety of 2,4-dimethyloxazole-5-carboxylic acid is an ideal functional group for derivatization. Amide bond formation is a robust and widely used reaction in medicinal chemistry to couple carboxylic acids with a diverse range of amines, enabling the generation of large libraries of compounds for biological screening.

General Protocol for Amide Coupling:

This protocol describes a general method for the synthesis of an amide derivative from 2,4-dimethyloxazole-5-carboxylic acid and a primary or secondary amine using a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Materials:

-

2,4-dimethyloxazole-5-carboxylic acid

-

Amine of interest

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a clean, dry round-bottom flask, dissolve 2,4-dimethyloxazole-5-carboxylic acid (1.0 equivalent) in anhydrous DMF.

-

Add the amine of interest (1.1 equivalents) to the solution.

-

Add DIPEA (2.0 equivalents) to the reaction mixture.

-

In a separate vial, dissolve HATU (1.2 equivalents) in a small amount of anhydrous DMF and add it to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired amide derivative.

Application Note 2: Workflow for Screening and Hit Identification

Rationale: Once a library of derivatives based on the 2,4-dimethyloxazole-5-carboxylic acid scaffold has been synthesized, the next step is to screen these compounds for biological activity against a specific target or in a phenotypic assay. The following workflow outlines a general approach for screening and identifying "hit" compounds.

References

Application Notes and Protocols for the Derivatization of 2,4-Dimethyloxazole-5-Carboxylic Acid in Assay Development

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of 2,4-dimethyloxazole-5-carboxylic acid, a key heterocyclic building block in medicinal chemistry. The derivatization of this molecule is crucial for its application in various biological assays, including enzyme inhibition, immunoassays, and fluorescence-based detection methods. The following sections detail the chemical principles, experimental procedures, and potential applications of its derivatives.

Introduction to Derivatization of 2,4-Dimethyloxazole-5-Carboxylic Acid

2,4-Dimethyloxazole-5-carboxylic acid is a versatile scaffold in drug discovery due to the bioisosteric relationship of the oxazole ring with other functionalities, allowing for the fine-tuning of physicochemical and pharmacological properties. The carboxylic acid group at the 5-position serves as a convenient handle for chemical modification, enabling the synthesis of a diverse library of derivatives.

Derivatization is often necessary to:

-

Introduce a detectable label: Attaching a fluorescent or chromophoric moiety allows for sensitive quantification in various assay formats.

-

Improve assay performance: Modification of the carboxylic acid can enhance binding affinity to a target protein or antibody.

-

Facilitate immobilization: Derivatization can be used to attach the molecule to a solid support, such as a microplate or beads, for use in heterogeneous assays.

-

Modulate biological activity: Conversion of the carboxylic acid to an amide or ester can alter the compound's interaction with a biological target.

This document focuses on two primary derivatization strategies: amide bond formation for creating probes and potential bioactive molecules, and esterification for generating fluorescent labels for analytical assays.

Amide Bond Formation for Bioactive Derivatives and Probes

The conversion of 2,4-dimethyloxazole-5-carboxylic acid to its corresponding amides is a common strategy for exploring structure-activity relationships (SAR) and for creating chemical probes. Amide derivatives of related thiazole and oxadiazole carboxylic acids have shown promise as enzyme inhibitors.

Protocol: Synthesis of a 2,4-Dimethyloxazole-5-Carboxamide Derivative

This protocol describes a general procedure for the coupling of 2,4-dimethyloxazole-5-carboxylic acid with a primary amine using a carbodiimide coupling agent.

Materials:

-

2,4-Dimethyloxazole-5-carboxylic acid

-

Primary amine of interest (e.g., aniline, benzylamine)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., hexanes/ethyl acetate)

Procedure:

-

Activation of the Carboxylic Acid:

-

Dissolve 2,4-dimethyloxazole-5-carboxylic acid (1.0 eq) in anhydrous DCM or DMF.

-

Add NHS (1.1 eq) or HOBt (1.1 eq).

-

Add EDC (1.2 eq) to the solution and stir at room temperature for 15-30 minutes. The formation of the active ester can be monitored by thin-layer chromatography (TLC).

-

-

Amine Coupling:

-

To the activated carboxylic acid solution, add the primary amine (1.0 eq) and a base such as TEA or DIPEA (1.5-2.0 eq).

-

Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

-

Work-up and Purification:

-

Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.

-

-

Characterization:

-

Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Experimental Workflow for Amide Synthesis and Evaluation

Caption: Workflow for the synthesis and biological evaluation of 2,4-dimethyloxazole-5-carboxamide derivatives.

Application Example: Enzyme Inhibition Assay

Amide derivatives of 2,4-dimethyloxazole-5-carboxylic acid can be screened for their inhibitory activity against various enzymes, such as kinases or proteases.

Quantitative Data Summary (Hypothetical Data Based on Related Compounds)

| Derivative | Target Enzyme | IC50 (µM) |

| N-phenyl-2,4-dimethyloxazole-5-carboxamide | Kinase A | 15.2 |

| N-(4-chlorophenyl)-2,4-dimethyloxazole-5-carboxamide | Kinase A | 5.8 |

| N-benzyl-2,4-dimethyloxazole-5-carboxamide | Protease B | > 100 |

| N-(2-pyridyl)-2,4-dimethyloxazole-5-carboxamide | Kinase A | 2.1 |

Esterification for Fluorescent Labeling

Esterification of 2,4-dimethyloxazole-5-carboxylic acid with a fluorescent alcohol is a common method to prepare probes for fluorescence-based assays, such as high-performance liquid chromatography (HPLC) with fluorescence detection or fluorescence polarization assays.

Protocol: Synthesis of a Fluorescent Ester of 2,4-Dimethyloxazole-5-Carboxylic Acid

This protocol details the esterification of 2,4-dimethyloxazole-5-carboxylic acid with a fluorescent label containing a hydroxyl group, such as 4-(hydroxymethyl)coumarin.

Materials:

-

2,4-Dimethyloxazole-5-carboxylic acid

-

Fluorescent alcohol (e.g., 4-(hydroxymethyl)coumarin)

-

Dicyclohexylcarbodiimide (DCC) or EDC

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

Hexanes

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., DCM/methanol)

Procedure:

-

Reaction Setup:

-

Dissolve 2,4-dimethyloxazole-5-carboxylic acid (1.0 eq), the fluorescent alcohol (1.0 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

-

Esterification:

-

Add a solution of DCC (1.1 eq) or EDC (1.2 eq) in anhydrous DCM dropwise to the cooled reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in DCM) to isolate the fluorescent ester.

-

-

Characterization:

-

Confirm the structure and purity of the fluorescent ester using ¹H NMR, mass spectrometry, and fluorescence spectroscopy (measure excitation and emission maxima).

-

Logical Relationship for Assay Development using Fluorescent Esters

Application Notes and Protocols for Amide Coupling with 2,4-Dimethyloxazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of modern drug discovery and development, enabling the synthesis of a vast array of biologically active molecules.[1][2][3] This document provides detailed protocols for the amide coupling of 2,4-dimethyloxazole-5-carboxylic acid, a heterocyclic building block of interest in medicinal chemistry. The protocols described herein utilize two of the most common and effective coupling reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive such as N-hydroxybenzotriazole (HOBt), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).[4] The choice of coupling reagent is critical and can depend on factors such as the steric and electronic properties of the amine coupling partner, potential for racemization, and desired reaction conditions.[3][4]

Reagent Selection and Rationale

The direct condensation of a carboxylic acid and an amine to form an amide is a kinetically slow process.[2][4] Therefore, activation of the carboxylic acid is necessary.

-

EDC/HOBt: EDC is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4][5] The addition of HOBt traps this intermediate to form an active ester, which reduces the risk of side reactions and racemization, particularly when coupling amino acids.[5][6] The byproducts of EDC are water-soluble, facilitating purification via aqueous workup.[4][6]

-

HATU: HATU is a uronium salt-based coupling reagent known for its high reactivity and fast reaction times, making it suitable for challenging couplings, including those with sterically hindered or electron-deficient amines.[2][4] It operates by forming a highly reactive OAt-active ester.[4]

Experimental Protocols

Safety Precautions: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a general procedure and may require optimization for specific amine substrates.

Materials:

-

2,4-Dimethyloxazole-5-carboxylic acid (1.0 equiv)

-

Amine (1.0 - 1.2 equiv)

-

EDC·HCl (1.1 - 1.5 equiv)[4]

-

HOBt (1.1 - 1.5 equiv)[4]

-

Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)[4]

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Standard workup reagents (e.g., 1N HCl, saturated aqueous NaHCO₃, brine, anhydrous Na₂SO₄ or MgSO₄)

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,4-dimethyloxazole-5-carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).[4]

-

Dissolve the mixture in anhydrous DCM or DMF (a sufficient volume to ensure dissolution, typically 0.1-0.5 M concentration).

-

Cool the reaction mixture to 0 °C in an ice bath with stirring.

-

Add EDC·HCl (1.2 equiv) portion-wise to the stirred solution.[4]

-

Add DIPEA (2.5 equiv) dropwise to the reaction mixture.[4]

-

Allow the reaction to slowly warm to room temperature and stir for 8 to 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[4]

-

Workup:

-

Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate.

-

Wash the organic phase sequentially with water (to remove the EDC urea byproduct), 1N HCl, saturated aqueous NaHCO₃, and brine.[4]

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[4]

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure amide.[4]

-

Quantitative Data Summary (Representative)

| Reagent | Stoichiometry (equiv) |

| 2,4-Dimethyloxazole-5-carboxylic acid | 1.0 |

| Amine | 1.1 |

| EDC·HCl | 1.2 |

| HOBt | 1.2 |

| DIPEA | 2.5 |

Protocol 2: HATU Mediated Amide Coupling

This protocol is recommended for more challenging couplings, such as with sterically hindered or electron-deficient amines.

Materials:

-

2,4-Dimethyloxazole-5-carboxylic acid (1.0 equiv)

-

Amine (1.0 - 1.2 equiv)

-

HATU (1.1 - 1.5 equiv)

-

Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 4.0 equiv)[7]

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Standard workup reagents (e.g., 10% LiCl solution, saturated aqueous NaHCO₃, brine, anhydrous Na₂SO₄ or MgSO₄)

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere, dissolve 2,4-dimethyloxazole-5-carboxylic acid (1.0 equiv) and the amine (1.05 equiv) in anhydrous DMF or DCM.[7]

-

Add HATU (1.1 equiv) to the solution.[7]

-

Add DIPEA (3.0 - 4.0 equiv) dropwise to the reaction mixture.[7]

-

Stir the reaction at room temperature for 1 to 4 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Workup:

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.[7]

-

Quantitative Data Summary (Representative)

| Reagent | Stoichiometry (equiv) |

| 2,4-Dimethyloxazole-5-carboxylic acid | 1.0 |

| Amine | 1.05 |

| HATU | 1.1 |

| DIPEA | 4.0 |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the amide coupling protocols described above.

Caption: General workflow for amide coupling of 2,4-dimethyloxazole-5-carboxylic acid.

Signaling Pathway of Carboxylic Acid Activation

The diagram below outlines the activation pathway of the carboxylic acid by either EDC/HOBt or HATU prior to the nucleophilic attack by the amine.

Caption: Activation pathways for amide bond formation using EDC/HOBt and HATU.

References

- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]